

CAY10499: A Technical Guide to its Biological Activity and Function

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Compound of Interest

Compound Name: CAY10499

Cat. No.: B10767128

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CAY10499, also known as MAGL-IN-5, is a potent, non-selective lipase inhibitor with a range of biological activities. This document provides an in-depth overview of its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and experimental protocols for its use in research.

Core Biological Activity: Lipase Inhibition

CAY10499 is a broad-spectrum inhibitor of several key enzymes involved in lipid metabolism. Its primary targets include monoacylglycerol lipase (MAGL), fatty acid amide hydrolase (FAAH), and hormone-sensitive lipase (HSL).^{[1][2][3]} It acts as a covalent, irreversible inhibitor of MAGL. The inhibitory action is attributed to the 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety rather than the carbamate group.^[4]

Beyond its primary targets, **CAY10499** also demonstrates significant inhibition of other lipases at higher concentrations, including adipose triglyceride lipase (ATGL), diacylglycerol lipase alpha (DAGL α), α/β -hydrolase domain containing 6 (ABHD6), and carboxylesterase 1 (CES1).^{[5][6][7]} This broad inhibitory profile makes **CAY10499** a useful tool for studying the overall effects of lipase inhibition but necessitates careful interpretation of results due to its lack of selectivity.

Quantitative Inhibition Data

The inhibitory potency of **CAY10499** against various lipases and its anti-proliferative effects on cancer cell lines are summarized below.

Table 1: Inhibitory Activity (IC₅₀) of **CAY10499** against Lipases

Target Enzyme	IC ₅₀ Value (nM)	Species/Source
Monoacylglycerol Lipase (MAGL)	144	Human Recombinant
Fatty Acid Amide Hydrolase (FAAH)	14	Human Recombinant
Hormone-Sensitive Lipase (HSL)	90	Human Recombinant
Monoacylglycerol Lipase (MGL)	500	Not Specified

Data sourced from multiple references.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#)

Table 2: Percentage Inhibition of Various Lipases by **CAY10499**

Target Enzyme	Inhibition (%)	Concentration
Adipose Triglyceride Lipase (ATGL)	95	5 µM
Diacylglycerol Lipase α (DAGLα)	60	5 µM
α/β-Hydrolase Domain Containing 6 (ABHD6)	90	5 µM
Carboxylesterase 1 (CES1)	95	5 µM

Data sourced from multiple references.[\[5\]](#)[\[6\]](#)

Table 3: Anti-proliferative Activity (IC₅₀) of **CAY10499** in Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ Value (μM)
OVCAR-3	Ovarian	45
MCF-7	Breast	4.2
MDA-MB-231	Breast	46
COV318	Ovarian	106.7

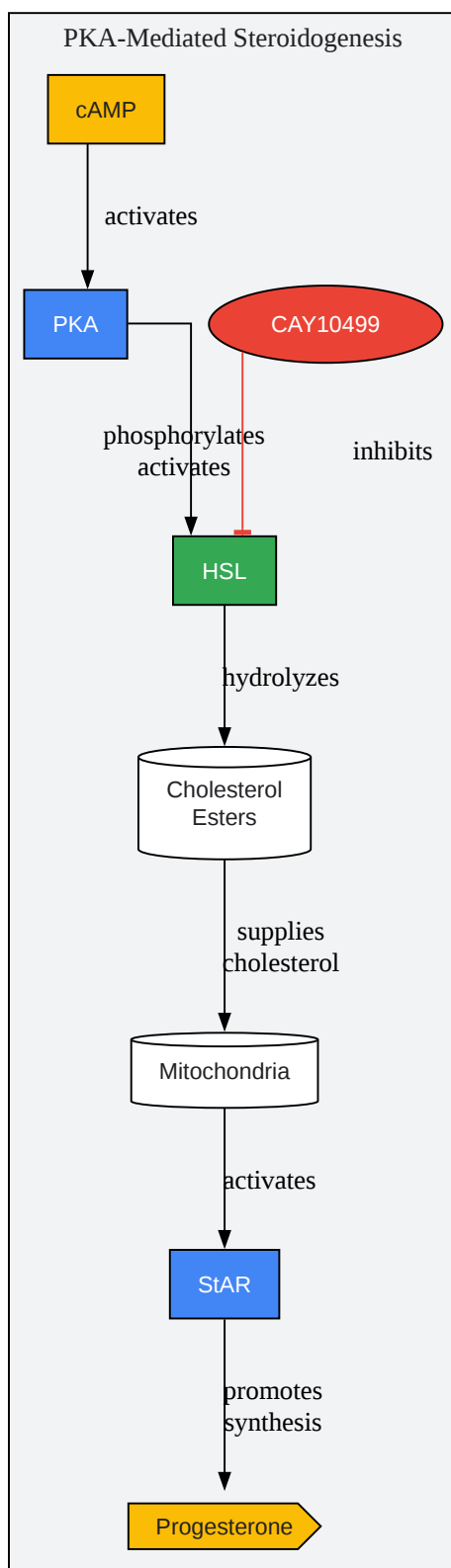
Data sourced from multiple references.[\[1\]](#)[\[5\]](#)[\[6\]](#)

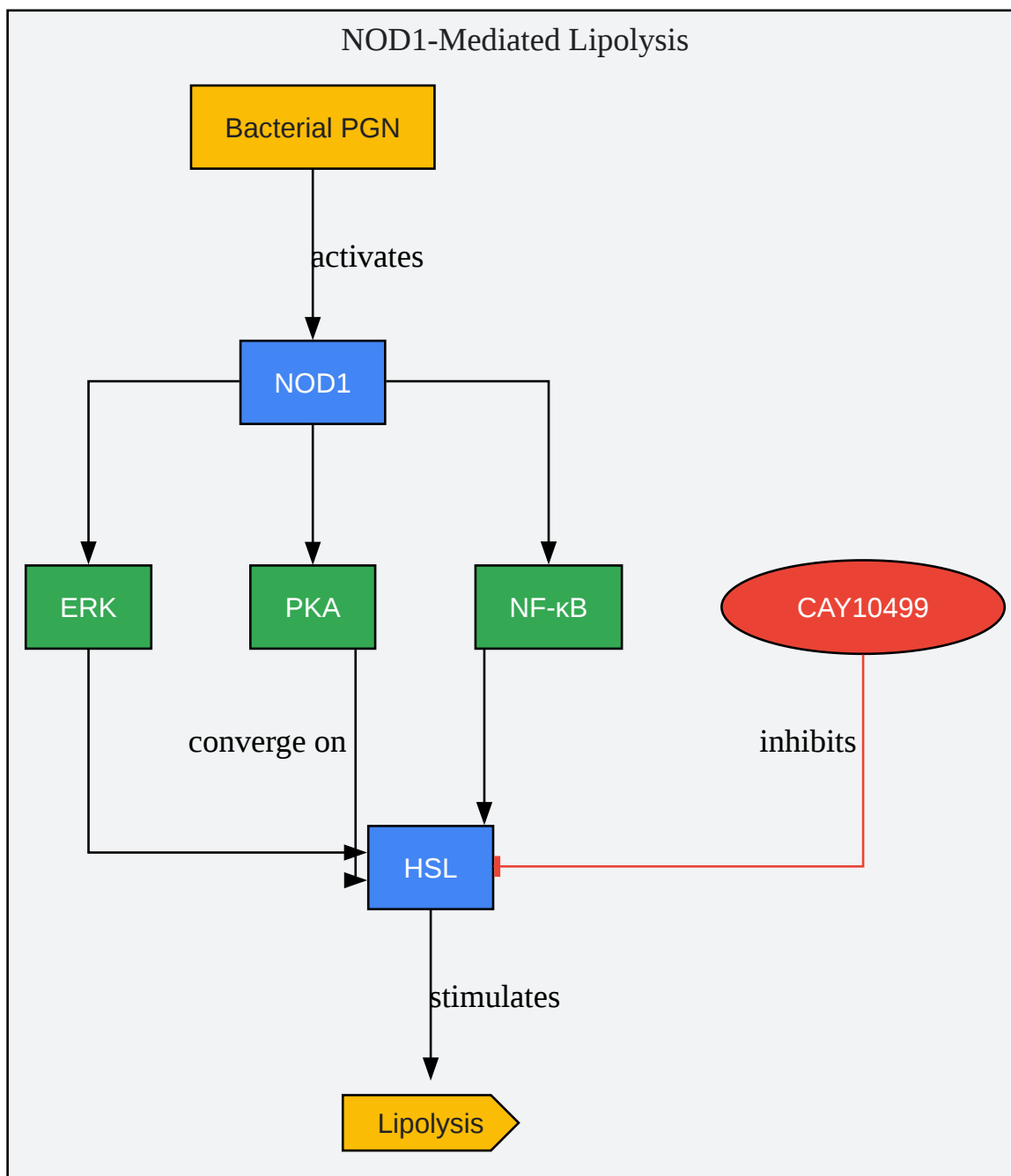
Signaling Pathways and Functions

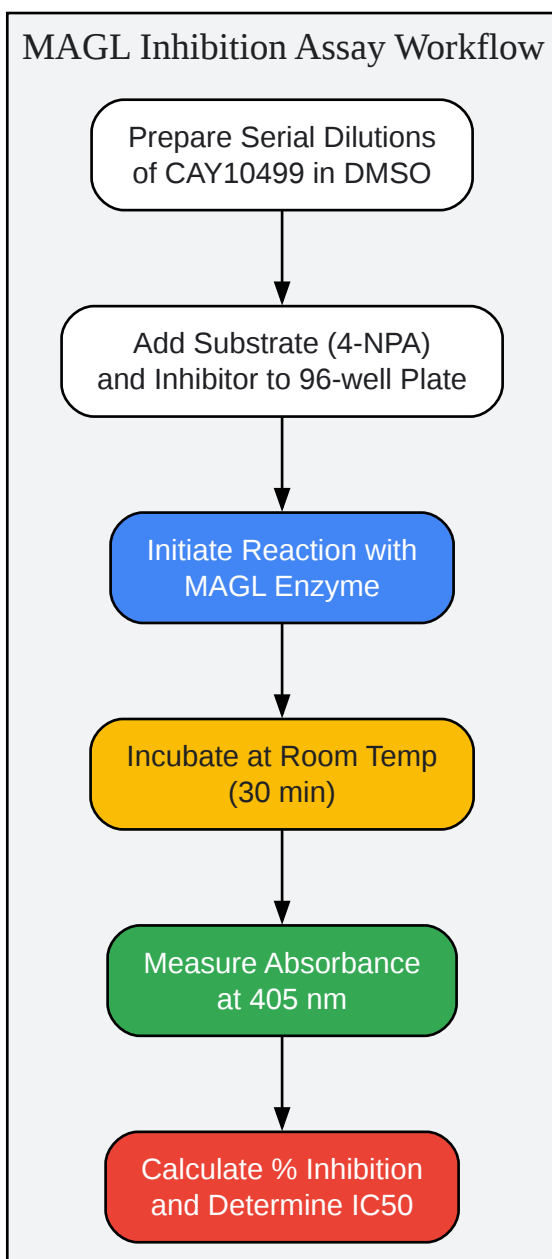
CAY10499 has been utilized as a chemical probe to elucidate the role of lipases in various signaling cascades, including steroidogenesis, lipolysis, and inflammation.

1. Regulation of Steroidogenesis in Leydig Cells

In MA-10 mouse Leydig cells, the synthesis of steroids like progesterone is dependent on the availability of cholesterol, which is liberated from cholesteryl esters by HSL. The activation of the Protein Kinase A (PKA) pathway by cyclic AMP (cAMP) leads to the phosphorylation and activation of HSL. Activated HSL increases the supply of cholesterol to the mitochondria, a critical step for the Steroidogenic Acute Regulatory Protein (StAR) to initiate steroid synthesis. **CAY10499**, by inhibiting HSL, effectively suppresses cAMP-induced StAR expression and subsequent progesterone synthesis.[\[9\]](#)[\[10\]](#) This demonstrates a crucial role for HSL in the PKA-mediated regulation of steroidogenesis.[\[9\]](#)[\[10\]](#)







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